Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate: is a chemical compound with the molecular formula C9H12INO2 and a molecular weight of 293.106 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of iodine and ester functional groups in its structure makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyrrole derivatives.
- Oxidation reactions produce oxidized pyrrole compounds.
- Reduction reactions result in alcohol derivatives of the original compound.
Scientific Research Applications
Chemistry: Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of iodine-containing pyrrole derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: While specific medical applications are not well-documented, derivatives of pyrrole are known to exhibit various pharmacological activities. This compound could potentially be explored for its therapeutic properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is not well-documented. its reactivity suggests that it can interact with various molecular targets through substitution, oxidation, and reduction reactions. The presence of the iodine atom and ester group allows it to participate in diverse chemical pathways, potentially leading to the formation of biologically active compounds.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but lacks the iodine atom.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains a formyl group instead of an iodine atom.
3,4-Diiodo-2,5-dimethyl-1H-pyrrole: Contains two iodine atoms and different substitution pattern.
Uniqueness: Ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom at the 5-position of the pyrrole ring. This iodine atom imparts distinct reactivity and chemical properties, making it a valuable intermediate in organic synthesis and research applications.
Properties
CAS No. |
4391-95-1 |
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Molecular Formula |
C9H12INO2 |
Molecular Weight |
293.10 g/mol |
IUPAC Name |
ethyl 5-iodo-3,4-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H12INO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 |
InChI Key |
WIKJDYHILVVTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)I)C)C |
Origin of Product |
United States |
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